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Introduction

Chromic acid titration is a robust analytical method primarily used for the quantitative

determination of various substances through redox (oxidation-reduction) reactions. Chromic

acid, a powerful oxidizing agent, is typically prepared by adding a concentrated acid, such as

sulfuric acid, to a dichromate salt.[1][2] The chromium in chromic acid exists in the +6 oxidation

state, which is readily reduced during the titration process. This technique finds significant

application in industrial quality control, particularly in the metal finishing industry for monitoring

chromium plating solutions.[3][4] It is also employed in organic chemistry to quantify alcohols

and other oxidizable organic compounds.[2][5]

Principle of Analysis

The core principle of chromic acid titration is the oxidation of an analyte by a standardized

solution of chromic acid or, more commonly, the determination of chromic acid concentration by

titrating it with a standard reducing agent. The most prevalent method involves a redox titration

where hexavalent chromium (Cr⁶⁺) is reduced to trivalent chromium (Cr³⁺).

A widely used titrant is ferrous ammonium sulfate (FAS), which reduces the dichromate ion

(Cr₂O₇²⁻) in an acidic medium. The reaction is stoichiometric and rapid, making it ideal for

titration.[3][4] The endpoint of the titration, where all the chromic acid has been consumed, can

be detected using a redox indicator or by potentiometric methods.[3][6]
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The overall reaction when using ferrous ammonium sulfate is: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ →

2Cr³⁺ + 6Fe³⁺ + 7H₂O[3]

Experimental Protocols
Safety Precautions:

CRITICAL: Chromic acid and its precursors (potassium/sodium dichromate, chromium trioxide)

are highly toxic, corrosive, and carcinogenic.[7][8] All procedures must be conducted in a well-

ventilated fume hood while wearing appropriate personal protective equipment (PPE), including

chemical-resistant gloves, a lab coat, and full-coverage safety goggles.[5][8] Handle all

solutions with extreme care and dispose of waste as hazardous hexavalent chromium waste

according to institutional and local regulations.[8]

Protocol 1: Determination of Chromic Acid in Plating
Solutions via Redox Titration
This protocol details the analysis of chromic acid concentration in industrial chromium plating

solutions using ferrous ammonium sulfate as the titrant.[4]

1. Reagent Preparation:

Redox Titrant (0.1 N Ferrous Ammonium Sulfate):

Dissolve 45.0 ± 0.01 grams of ferrous ammonium sulfate hexahydrate

(Fe(NH₄)₂(SO₄)₂·6H₂O) in a 1-liter volumetric flask.

Add 60 ± 1 mL of concentrated sulfuric acid (H₂SO₄).

Dilute to the 1-liter mark with deionized water and mix thoroughly.[4]

Redox Indicator:

Prepare a 10.0 ± 0.1 g/L solution of sodium diphenylamine sulfonate in deionized water.[4]

Standard Potassium Dichromate Solution (for titrant standardization):
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Accurately weigh and dissolve 4.90 ± 0.01 g of ACS grade potassium dichromate

(K₂Cr₂O₇), previously dried, in deionized water in a 1-liter volumetric flask. Dilute to the

mark.[4]

2. Standardization of Ferrous Ammonium Sulfate Titrant:

Pipette 25.00 mL of the standard potassium dichromate solution into a 400 mL beaker.

Dilute with deionized water to approximately the 200 mL mark.

Carefully add 5 mL of concentrated sulfuric acid and 5 mL of concentrated phosphoric acid.

Add 5 drops of the sodium diphenylamine sulfonate indicator.

Titrate with the prepared ferrous ammonium sulfate solution until the color changes to a

green endpoint.[4]

Record the volume of titrant used and calculate the exact normality.

3. Sample Analysis Procedure:

Obtain a representative sample of the chromium plating solution.

Pipette an appropriate volume (e.g., 0.5 mL for online methods or a diluted 25 mL sample for

manual methods) into a 400 mL beaker.[3][4]

Add 25 mL of deionized water, 1 mL of concentrated sulfuric acid, and 1 mL of concentrated

phosphoric acid.[3] For the manual method using a larger sample, dilute to ~200 mL with

water and add 5 mL of each acid.[4]

Add 5 drops of the redox indicator.

Titrate with the standardized ferrous ammonium sulfate solution to the same green endpoint

observed during standardization.[4]

Perform the analysis in triplicate for accuracy.[4]

4. Calculation:
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The concentration of chromic acid (reported as chromium trioxide, CrO₃) is calculated using the

principle of simple proportion based on the titration volumes of the standard and the sample.[4]

g/L CrO₃ = (Standard CrO₃ equivalent g/L) × (Volume of titrant for sample / Volume of titrant for

standard)

Protocol 2: Back-Titration for Chromic Anhydride
Determination
This method involves adding a known excess of a reducing agent (ammonium iron (II) sulfate)

to the sample and then titrating the unreacted excess with a standard oxidizing agent

(potassium permanganate).[9][10]

1. Reagent Preparation:

Titrant (0.02 mol/L Potassium Permanganate): A standardized solution for volumetric

analysis.[10]

Reducing Solution (0.1 mol/L Ammonium Iron (II) Sulfate): Dissolve 40 g of ammonium iron

(II) sulfate hexahydrate in 30 mL of 10% sulfuric acid solution, and add deionized water to

make 1000 mL.[10]

3 mol/L Sulfuric Acid.[10]

2. Sample Preparation:

Pipette 1 mL of the sample solution into a 50 mL volumetric flask and dilute to the mark with

deionized water.[10]

3. Titration Procedure:

Pipette 1 mL of the diluted sample solution into a 200 mL beaker.

Add 90 mL of deionized water and 10 mL of 3 mol/L sulfuric acid.[10]

Accurately dispense a known excess volume (e.g., 15 mL) of the 0.1 mol/L ammonium iron

(II) sulfate solution into the beaker to completely react with the chromic anhydride.[9]
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Titrate the unreacted (excess) ammonium iron (II) sulfate with the 0.02 mol/L potassium

permanganate standard solution. The endpoint is typically detected potentiometrically.[9]

A blank titration must be performed using the same procedure but without the sample to

determine the total amount of permanganate equivalent to the initial amount of ammonium

iron (II) sulfate added.[10]

Quantitative Data
The following tables summarize data from studies on chromic acid titration, comparing manual

and online automated methods for quality control in chromium plating solutions.

Table 1: Comparison of Manual vs. Online Titration for Chromic Acid Analysis

Sample ID
Manual Method
(g/L CrO₃)

Online Method 1
(g/L CrO₃)

Online Method 2
(g/L CrO₃)

1a, b, c 255.1 ± 1.2 254.9 ± 0.5 255.0 ± 0.4

2a, b, c 245.2 ± 1.1 245.0 ± 0.6 245.1 ± 0.5

3a, b, c 235.0 ± 1.0 234.8 ± 0.4 234.9 ± 0.4

4a, b, c 260.1 ± 1.3 259.8 ± 0.7 260.0 ± 0.6

5a, b, c 249.9 ± 1.1 249.7 ± 0.5 249.8 ± 0.5

(Data adapted from

technical reports on

automated titration

systems. The

optimum operating

range for these

solutions is 240 - 260

g/L)[3]

Table 2: Reagent Concentrations for Redox Titration
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Reagent Concentration/Preparation Primary Use

Ferrous Ammonium Sulfate

(Titrant)

45.0 ± 0.01 g/L in 60 mL/L

H₂SO₄
Titration of Chromic Acid

Potassium Dichromate

(Standard)
4.90 ± 0.01 g/L Standardization of Titrant

Sodium Diphenylamine

Sulfonate (Indicator)
10.0 ± 0.1 g/L Endpoint Detection

Sulfuric Acid (concentrated) ~98%
Acidification of sample and

titrant

Phosphoric Acid

(concentrated)
~85%

Prevents interference from

ferric ions[6]

(Concentrations sourced from

established analytical

methods)[4]

Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of chromic

acid using the redox titration method described in Protocol 1.
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Phase 1: Preparation

Phase 2: Analysis

Phase 3: Calculation

Phase 4: Result

Reagent Preparation
(Titrant, Standard, Indicator)

Titrant Standardization
(vs. K₂Cr₂O₇)

Standardize for accuracy

Titration
(Add FAS titrant to sample)

Use standardized titrant

Sample Preparation
(Dilution & Acidification)

Endpoint Detection
(Visual color change to green)

Record Titrant Volume

Calculate CrO₃ Concentration

Final Concentration (g/L)

Click to download full resolution via product page

Caption: Workflow for Chromic Acid Analysis via Redox Titration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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